molecular formula C24H23FN2O2 B11690628 4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide

4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide

Cat. No.: B11690628
M. Wt: 390.4 g/mol
InChI Key: OHRBUZNXKOACBR-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a fluorobenzamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE typically involves the condensation of 4-tert-butylbenzoic acid with 4-fluoroaniline, followed by the formation of the amide bond. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-[4-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the fluorobenzamido moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C24H23FN2O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-fluorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H23FN2O2/c1-24(2,3)18-8-4-16(5-9-18)22(28)26-20-12-14-21(15-13-20)27-23(29)17-6-10-19(25)11-7-17/h4-15H,1-3H3,(H,26,28)(H,27,29)

InChI Key

OHRBUZNXKOACBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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